Lasofoxifene beta-D-Glucuronide Lasofoxifene beta-D-Glucuronide A metabolite of Lasofoxifene in humans.
Brand Name: Vulcanchem
CAS No.: 1048953-95-2
VCID: VC0195371
InChI: InChI=1S/C34H39NO8/c36-29-30(37)32(33(39)40)43-34(31(29)38)42-25-13-15-27-23(20-25)10-14-26(21-6-2-1-3-7-21)28(27)22-8-11-24(12-9-22)41-19-18-35-16-4-5-17-35/h1-3,6-9,11-13,15,20,26,28-32,34,36-38H,4-5,10,14,16-19H2,(H,39,40)/t26-,28+,29+,30+,31-,32+,34-/m1/s1
SMILES: C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=CC=C6
Molecular Formula: C34H39NO8
Molecular Weight: 589.7 g/mol

Lasofoxifene beta-D-Glucuronide

CAS No.: 1048953-95-2

Cat. No.: VC0195371

Molecular Formula: C34H39NO8

Molecular Weight: 589.7 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Lasofoxifene beta-D-Glucuronide - 1048953-95-2

Specification

CAS No. 1048953-95-2
Molecular Formula C34H39NO8
Molecular Weight 589.7 g/mol
IUPAC Name (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]oxane-2-carboxylic acid
Standard InChI InChI=1S/C34H39NO8/c36-29-30(37)32(33(39)40)43-34(31(29)38)42-25-13-15-27-23(20-25)10-14-26(21-6-2-1-3-7-21)28(27)22-8-11-24(12-9-22)41-19-18-35-16-4-5-17-35/h1-3,6-9,11-13,15,20,26,28-32,34,36-38H,4-5,10,14,16-19H2,(H,39,40)/t26-,28+,29+,30+,31-,32+,34-/m1/s1
Standard InChI Key WBWCSRRUQKSEDJ-WIYFCYHXSA-N
Isomeric SMILES C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C6=CC=CC=C6
SMILES C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=CC=C6
Canonical SMILES C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=CC=C6

Introduction

Lasofoxifene beta-D-glucuronide is a glucuronide derivative of lasofoxifene, a non-steroidal selective estrogen receptor modulator (SERM). This compound is primarily involved in enhancing the solubility and bioavailability of lasofoxifene, thereby improving its pharmacokinetic properties. Lasofoxifene itself is used for the prevention and treatment of osteoporosis and vaginal atrophy in postmenopausal women due to its estrogenic effects on bone tissue and antiestrogenic effects on breast and uterine tissues .

Pharmacological Activity

Lasofoxifene beta-D-glucuronide acts through selective binding to estrogen receptors, mimicking estrogen's effects on bone tissue while antagonizing its effects on breast and uterine tissues. This selective action helps in reducing bone resorption while minimizing risks associated with estrogen therapy. The compound participates in various chemical reactions, primarily involving hydrolysis back to lasofoxifene and glucuronic acid under physiological conditions, which is essential for its pharmacological activity.

Research Findings

Recent studies have explored the potential of lasofoxifene in treating breast cancer, particularly in cases resistant to aromatase inhibitors. Lasofoxifene, either alone or combined with a CDK4/6 inhibitor like palbociclib, has shown promise in inhibiting tumor growth and reducing metastases in models of estrogen receptor-positive breast cancer .

Metabolism and Elimination

Lasofoxifene undergoes both phase I oxidation and phase II conjugation reactions. Phase I metabolism involves hepatic enzymes CYP3A4/CYP3A5 and CYP2D6, while phase II includes glucuronidation and sulfation, with glucuronidation being catalyzed by UGTs in the liver and intestine . The elimination half-life of lasofoxifene is approximately six days, with primary elimination via fecal excretion and secondary renal elimination .

Table 2: Metabolism and Elimination of Lasofoxifene

ProcessDescription
Phase I MetabolismOxidation via CYP3A4/CYP3A5 and CYP2D6
Phase II MetabolismGlucuronidation and sulfation
Elimination Half-lifeApproximately 6 days
Primary Elimination RouteFecal excretion

Table 3: Clinical Applications of Lasofoxifene

ApplicationDescription
OsteoporosisPrevention and treatment in postmenopausal women
Vaginal AtrophyTreatment in postmenopausal women
Breast CancerPotential treatment for estrogen receptor-positive breast cancer

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator